

Cross-validation of different synthetic routes to Villosin C

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A Comprehensive Guide to the First Total Synthesis of (±)-Villosin C

For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of the first and only reported total synthesis of (±)-**Villosin C**, a structurally complex abietane diterpenoid with noted biological activities. This document outlines the synthetic strategy, key reaction protocols, and quantitative data, establishing a benchmark for future synthetic endeavors targeting this class of natural products.

The first total synthesis of (±)-**Villosin C** was accomplished by Zhou et al. and reported in Organic Chemistry Frontiers in 2024.[1][2] This landmark achievement provides the first synthetic access to this natural product, which had previously only been available through isolation from plant sources.[2] The synthesis is completed in 11 steps and is characterized by a strategic approach to the assembly of the tetracyclic core and the careful orchestration of oxidation state escalations.[1][2]

Strategic Overview

The synthetic approach by Zhou et al. hinges on the efficient construction of the A/B/C tricyclic core, followed by the formation of the D-ring via an intramolecular iodoetherification.[1][2] A key element of their strategy was the rational design of the order of oxidation state escalation at various carbon atoms (C6/11/14 \rightarrow C7 \rightarrow C12 \rightarrow C17).[1]

Synthetic Pathway Diagram



The following diagram illustrates the successful synthetic route to (\pm) -Villosin C.



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Figure 1. The 11-step total synthesis of (±)-Villosin C.

Key Experimental Data and Protocols

The following tables summarize the key transformations and provide detailed experimental protocols for selected steps in the synthesis of (\pm) -Villosin C.

Table 1: Summary of Key Synthetic Transformations



Step	Reaction	Reagents and Conditions	Product	Yield (%)
1-3	A/B/C Ring Assembly	1. Grignard addition of 13 to 12; 2. IBX oxidation; 3. TfOH-mediated cyclization	Tricyclic ketone 10	60 (over 3 steps)
4-5	B-Ring Oxidation	1. Jones oxidation; 2. Mel, Ag ₂ O	α-methoxy enone 15	83 (over 2 steps)
6-7	C7-Oxidation	 I₂, PhI(OAc)₂; NaHCO₃, DMSO 	Intermediate 17	77 (over 2 steps)
8	C12-Allylation	Pd(OAc)2, PPh3, Allyl-SnBu3	Intermediate 18	65
9	Demethylation	BBr₃	Phenol 19	79
10	lodoetherification	I₂, NaHCO₃	Allylated phenol 20a	78
11	Final Steps	1. OsO ₄ , NMO; 2. BBr ₃	(±)-Villosin C	50 (over 2 steps)

Experimental Protocols for Key Steps

Step 3: TfOH-mediated Cyclization to form Tricyclic Ketone (10)

To a solution of enone 11 (1.0 equiv) in anhydrous dichloroethane (0.1 M) at 0 °C was added trifluoromethanesulfonic acid (3.0 equiv). The reaction mixture was stirred at this temperature for 30 minutes, after which it was quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the tricyclic ketone 10.



Step 8: C12-Allylation via Stille Coupling

A mixture of intermediate 17 (1.0 equiv), palladium(II) acetate (0.1 equiv), and triphenylphosphine (0.2 equiv) in toluene (0.1 M) was degassed with argon for 15 minutes. Allyltributyltin (1.5 equiv) was then added, and the reaction mixture was heated to 110 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The crude product was purified by flash column chromatography to yield intermediate 18.

Step 10: Intramolecular Iodoetherification to form the D-Ring

To a solution of phenol 19 (1.0 equiv) in dichloromethane (0.05 M) at room temperature were added sodium bicarbonate (3.0 equiv) and iodine (1.5 equiv). The reaction mixture was stirred for 2 hours in the dark. The reaction was then quenched with saturated aqueous sodium thiosulfate, and the layers were separated. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by flash column chromatography afforded the tetracyclic product 20a.

Conclusion

The total synthesis of (±)-**Villosin C** by Zhou et al. represents a significant advancement in the field of natural product synthesis.[1][2] This 11-step route provides a blueprint for accessing this complex molecule and its analogs, which is crucial for further biological and medicinal chemistry studies, especially given the low natural abundance of **Villosin C**.[2] The strategic use of a gram-scale A/B/C ring assembly and a key intramolecular iodoetherification for the construction of the D-ring are notable highlights of this synthetic approach.[1][2] As the only published route to date, it stands as the definitive method for the chemical synthesis of **Villosin C**.

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